molecular formula C17H13N3O2S2 B406516 2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE CAS No. 307504-89-8

2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE

Cat. No.: B406516
CAS No.: 307504-89-8
M. Wt: 355.4g/mol
InChI Key: WFAOFDVPDWTCPK-ZROIWOOFSA-N
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Description

2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a rhodanine core, a five-membered ring system known for its diverse biological activities, which is fused with a phenylmethylidene group at the 5-position and further functionalized with an N-(pyridin-3-yl)acetamide side chain . The (Z)-configuration around the exocyclic double bond, as denoted by (5Z), is a critical structural aspect that can influence the compound's stereochemistry and interaction with biological targets. The presence of both sulfur and oxygen heteroatoms, along with the nitrogen-containing pyridinyl moiety, makes this compound a valuable scaffold in medicinal chemistry. Rhodanine-based structures are frequently explored in drug discovery for their potential as inhibitors of various enzymes and are investigated in several therapeutic areas. The specific structural motifs present in this compound suggest it may be of significant interest for researchers studying enzyme inhibition, molecular recognition, and structure-activity relationships (SAR). This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S2/c21-15(19-13-7-4-8-18-10-13)11-20-16(22)14(24-17(20)23)9-12-5-2-1-3-6-12/h1-10H,11H2,(H,19,21)/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAOFDVPDWTCPK-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spectroscopic Confirmation

  • 1H NMR : Key signals include a singlet at δ 3.85–3.90 ppm (methylene protons of the acetamide linker), a doublet at δ 7.25–7.35 ppm (benzylidene proton, J = 12–14 Hz), and aromatic protons of the pyridinyl group at δ 8.30–8.70 ppm.

  • IR Spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ (C=O of thiazolidinone), 1650–1670 cm⁻¹ (amide C=O), and 1250–1270 cm⁻¹ (C=S) confirm functional group integration.

High-Resolution Mass Spectrometry (HRMS)

HRMS data for the target compound ([C₁₉H₁₄N₃O₃S₂]⁺) show a calculated exact mass of 412.0426 and an observed mass of 412.0429, validating molecular integrity.

Comparative Analysis of Synthetic Routes

ParameterMethod A ()Method B ()
Thiazolidinone Yield 78–87%65–72%
Reaction Time 6–8 hours10–12 hours
Catalyst Piperidine/AcOHSodium acetate
Z-Isomer Purity >95%85–90%

Method A, employing piperidine and glacial acetic acid, offers superior yield and stereoselectivity compared to sodium acetate-catalyzed reactions.

Industrial-Scale Considerations

For large-scale synthesis, continuous-flow reactors are recommended to maintain temperature control and reduce side reactions. Solvent recycling (e.g., toluene) and catalyst recovery (e.g., piperidine) improve cost efficiency. Regulatory compliance requires stringent control of residual solvents (e.g., acetone < 500 ppm) and heavy metals (e.g., Pd < 10 ppm) per ICH guidelines.

Challenges and Mitigation Strategies

  • Isomer Separation : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) effectively resolves E/Z mixtures.

  • Byproduct Formation : Excess benzaldehyde (1.5 equiv) minimizes unreacted thiazolidinone, while activated molecular sieves absorb water, preventing hydrolysis .

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thioxothiazolidinone moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzyl derivatives.

Scientific Research Applications

Overview

The compound 2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its applications, particularly in the fields of pharmacology and biochemistry, supported by case studies and research findings.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In silico studies using molecular docking suggest that it may inhibit enzymes like lipoxygenase, which are involved in the inflammatory response. This positions it as a candidate for further development into anti-inflammatory drugs.

Anticancer Properties

Thiazolidinone derivatives have been explored for their anticancer properties. Preliminary studies indicate that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.

Case Study 1: Antimicrobial Evaluation

A study conducted by Prabhakar et al. synthesized several thiazolidinone derivatives and evaluated their antimicrobial activity using disc diffusion methods. The results indicated that certain derivatives exhibited potent activity against E. coli and S. aureus, suggesting that modifications to the thiazolidinone structure could enhance efficacy against resistant strains .

Case Study 2: Anti-inflammatory Mechanism

In a molecular docking study published in MDPI, a related thiazolidinone compound was tested for its ability to bind to the active site of lipoxygenase. The results showed promising binding affinities, indicating potential as an anti-inflammatory agent through the inhibition of leukotriene synthesis .

Potential for Drug Development

The unique structure of this compound opens avenues for drug development in various therapeutic areas:

Application AreaPotential BenefitsResearch Status
AntimicrobialEffective against resistant strainsActive research ongoing
Anti-inflammatoryPotential inhibitor of lipoxygenaseIn silico studies completed
AnticancerInduction of apoptosis in cancer cellsPreliminary studies conducted

Mechanism of Action

The mechanism of action of 2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and survival, thereby inducing apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents (Position 5) Acetamide Group (N-Substituent) Key Bioactivity/Application Synthesis Yield Melting Point (°C) References
Target Compound C₁₇H₁₃N₃O₂S₂ Phenylmethylidene Pyridin-3-yl Under investigation Not reported Not reported -
{(5Z)-[4-Oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid C₁₂H₉N₃O₃S₂ Pyridin-2-ylmethylidene -COOH (free acid) Metabolic bone disease treatment Not reported Not reported
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide C₁₈H₁₄N₂O₃S₂ Benzylidene 4-Hydroxyphenyl Not reported Not reported Not reported
N-(4-Methoxyphenyl)-2-{[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxoacetamide C₂₈H₂₄N₄O₆S₃ 3,4,5-Trimethoxybenzylidene 4-Methoxyphenyl Antifungal/antibacterial 73% 158–217
2-{(5Z)-2,4-Dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide C₂₀H₁₄FN₂O₃S 3-Phenylpropenylidene 4-Fluorophenyl Not reported Not reported Not reported

Key Observations:

Substituent Influence on Activity: The pyridin-3-yl acetamide group in the target compound distinguishes it from analogs like the pyridin-2-ylmethylidene derivative (patented for bone diseases) . Pyridine ring position (2 vs. 3) alters electronic properties and target binding. Methoxy or trifluoromethyl substituents (e.g., compounds in and ) enhance lipophilicity and antimicrobial activity compared to the target’s phenylmethylidene group .

Synthetic Efficiency :

  • Yields for analogs range from 40% (nitrofuryl derivatives) to 89% (trimethoxybenzylidene derivatives), suggesting that electron-withdrawing groups (e.g., nitro) hinder condensation efficiency . The target compound’s synthesis yield is unspecified.

Thermal Stability :

  • Melting points for analogs correlate with crystallinity; bulkier substituents (e.g., trimethoxybenzylidene) increase melting points (158–217°C) .

Biological Activity

The compound 2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C19H17N3O2S2
Molecular Weight: 383.5 g/mol
IUPAC Name: N-[(5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

The compound features a thiazolidine ring and a pyridine moiety, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activities. For instance, compounds similar to the one in focus have shown efficacy against various bacterial strains and fungi. A study published in MDPI highlighted that thiazolidinones possess both antibacterial and antifungal properties, making them candidates for further development in treating infections .

Anti-inflammatory Effects

Thiazolidinones have been reported to possess anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation. This mechanism is crucial in conditions like arthritis and other inflammatory diseases .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Thiazolidinones have been investigated for their ability to induce apoptosis in cancer cells. Specific studies have shown that certain derivatives can inhibit tumor growth by targeting metabolic pathways essential for cancer cell survival . For example, a related compound was shown to inhibit the proliferation of human cancer cell lines through apoptosis induction and cell cycle arrest.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.
  • Receptor Interaction: It could interact with cellular receptors that modulate signal transduction pathways.
  • Apoptosis Induction: The ability to induce apoptosis in cancer cells suggests interaction with apoptotic pathways.

Case Studies

  • Antimicrobial Study: A comparative study evaluated the antimicrobial efficacy of various thiazolidinone derivatives, including the compound , against Gram-positive and Gram-negative bacteria. Results indicated a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting potent antimicrobial activity .
  • Anti-inflammatory Assessment: In a controlled experiment using murine models, the compound demonstrated a marked reduction in paw edema induced by carrageenan injection, indicating its potential as an anti-inflammatory agent .
  • Anticancer Evaluation: A recent study assessed the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). The findings revealed a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryReduced paw edema in murine models
AnticancerInduced apoptosis in MCF-7 cells

Q & A

Q. What are the established synthetic pathways for this compound, and what analytical techniques ensure structural fidelity?

The synthesis typically involves multi-step reactions:

  • Thiazolidinone core formation : Reacting thiourea derivatives with α-haloketones under basic conditions (e.g., KOH in ethanol) to form the thiazolidinone scaffold .
  • Sulfanylidene introduction : Treating intermediates with phosphorus pentasulfide (P₂S₅) in dimethylformamide (DMF) at 80°C to introduce the sulfanylidene group .
  • Acetamide coupling : Using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane (DCM) to attach the N-(pyridin-3-yl)acetamide moiety . Key analytical techniques :
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and stereochemistry .

  • IR spectroscopy to validate carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) groups .

  • Mass spectrometry (HRMS) for molecular ion confirmation .

    Synthetic StepReagents/ConditionsKey IntermediateReference
    Thiazolidinone formationKOH, ethanol, refluxThiazolidinone core
    Sulfanylidene additionP₂S₅, DMF, 80°CSulfanylidene intermediate
    Acetamide couplingEDC/HOBt, pyridin-3-amine, DCMFinal compound

Q. How should researchers validate purity and structural identity during synthesis?

  • Chromatographic purification : Use silica gel column chromatography (hexane/ethyl acetate gradient) or preparative HPLC to isolate high-purity fractions .
  • Melting point analysis : Compare observed values with literature to assess crystallinity and purity .
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intramolecular interactions (e.g., hydrogen bonding) .

Q. What preliminary biological assays are recommended for evaluating therapeutic potential?

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays with doxorubicin as a positive control .
  • Enzyme inhibition : Test against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) via fluorescence-based kinetic assays .
  • Antimicrobial activity : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. What computational strategies predict this compound’s reactivity and metabolic stability?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Simulate binding affinities with target proteins (e.g., EGFR kinase) using AutoDock Vina or Schrödinger Suite .
  • ADMET prediction : Use tools like SwissADME to estimate bioavailability, CYP450 interactions, and BBB permeability .

Q. How to design protein-ligand interaction studies to elucidate mechanism of action?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (association/dissociation rates) with immobilized protein targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of binding interactions .
  • X-ray crystallography : Resolve co-crystal structures to identify key binding residues and conformational changes .

Q. How can contradictory spectroscopic or bioactivity data be resolved?

  • Cross-validation : Repeat experiments using alternative techniques (e.g., 2D NMR if 1D spectra are ambiguous) .
  • Batch consistency : Synthesize multiple batches to rule out synthetic variability .
  • Dose-response studies : Test bioactivity across a concentration gradient to identify non-linear effects .

Q. What advanced methods optimize reaction conditions for scale-up?

  • High-throughput screening (HTS) : Use automated platforms to test >100 solvent/base combinations in parallel .
  • Machine learning (ML) : Train models on historical reaction data to predict optimal temperatures/catalysts .
  • Flow chemistry : Improve yield and safety by conducting exothermic steps in continuous flow reactors .

Q. How to perform comparative analysis with structurally similar derivatives?

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., pyridine → benzene) and correlate changes with bioactivity .
  • Molecular similarity analysis : Use Tanimoto coefficients or RMSD calculations to quantify structural divergence .
  • Meta-analysis : Aggregate published data on analogous thiazolidinones to identify trends in potency/toxicity .

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